2-(Piperidin-1-yl)cyclobutan-1-ol
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Overview
Description
2-(Piperidin-1-yl)cyclobutan-1-ol is a chemical compound that features a cyclobutane ring substituted with a piperidine ring and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)cyclobutan-1-ol typically involves the cycloaddition of piperidine to a cyclobutanone derivative. One common method is the [2+2] cycloaddition reaction, which is a widely used technique for constructing cyclobutane rings . The reaction conditions often involve the use of a nickel catalyst to facilitate the formation of the cyclobutane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclobutanone derivatives, while substitution reactions can produce a variety of substituted cyclobutane compounds.
Scientific Research Applications
2-(Piperidin-1-yl)cyclobutan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: Researchers use this compound to study the effects of piperidine derivatives on biological systems, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocyclic amine widely used in medicinal chemistry.
Cyclobutanone: A four-membered cyclic ketone used as a precursor in organic synthesis.
Piperidinone: A piperidine derivative with a ketone functional group, known for its biological activity.
Uniqueness
2-(Piperidin-1-yl)cyclobutan-1-ol is unique due to its combination of a cyclobutane ring and a piperidine ring, which imparts distinct structural and chemical properties
Biological Activity
2-(Piperidin-1-yl)cyclobutan-1-ol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C9H17N, with a molecular weight of approximately 139.24 g/mol. The compound features a cyclobutane ring fused with a piperidine moiety, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets, including receptors and enzymes. The piperidine ring can facilitate binding to neurotransmitter receptors, while the cyclobutane structure may enhance lipophilicity, allowing better membrane penetration.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that piperidine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | TBD | TBD |
Piperidine Derivative A | 64 | Staphylococcus aureus |
Piperidine Derivative B | 128 | Escherichia coli |
Antitumor Activity
In vitro studies have demonstrated that certain piperidine-based compounds exhibit cytotoxic effects against cancer cell lines. For example, derivatives have been tested against human pancreatic cancer (Patu8988) and human breast adenocarcinoma (MCF-7), showing promising results in inhibiting cell proliferation .
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results indicated that modifications in the piperidine ring significantly affected the compounds' activity against gram-positive and gram-negative bacteria. The structure–activity relationship (SAR) analysis highlighted the importance of specific substituents for enhancing antimicrobial potency .
Study 2: Antitumor Screening
Another investigation focused on the antitumor properties of piperidine derivatives. In this study, compounds were screened against multiple cancer cell lines using MTT assays. Results showed that certain modifications led to enhanced cytotoxicity, suggesting that further optimization could yield effective anticancer agents .
Properties
IUPAC Name |
2-piperidin-1-ylcyclobutan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9-5-4-8(9)10-6-2-1-3-7-10/h8-9,11H,1-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AARCBAFIFAIUQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCC2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.